N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c29-24(18-10-12-19(13-11-18)27-14-5-6-15-27)26-21-8-2-1-7-20(21)22-17-28-16-4-3-9-23(28)25-22/h1-17H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLISNGJABOKZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step reactions. One common approach is the condensation reaction between 2-aminopyridine and an appropriate aldehyde to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, various nucleophiles and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes an imidazo[1,2-a]pyridine moiety and a pyrrole group. The general formula for this compound is , with a molecular weight of approximately 343.4 g/mol. Its structural features contribute to its biological activity, making it a target for various medicinal applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, derivatives have shown efficacy against various cancer types such as breast, lung, and colon cancers through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies indicate that imidazo[1,2-a]pyridine derivatives possess inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of this compound. It has been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and signaling pathways involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. The study reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For instance, it could target kinases or other signaling proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues with Imidazo[1,2-a]pyridine-Benzamide Scaffolds
The following compounds share structural similarities with the target molecule but differ in substituents and biological activity:
Key Observations:
Functional Analogues in Drug Development
Anti-Inflammatory Agents
Compounds like N-(3,5-bis(trifluoromethyl)benzyl)-...benzamide () exhibit 2–3× higher anti-inflammatory activity than aspirin, attributed to the imidazo[1,2-a]pyridine core’s ability to modulate COX or NF-κB pathways . The target compound’s pyrrole group may offer similar or distinct mechanisms, though direct comparative data are lacking.
Kinase Inhibitors
GSK923295 () and 4-(2-Methyl-1-(4-methylpiperazin-1-yl)-...benzamide () highlight the scaffold’s versatility in targeting kinases like Aurora A. The target compound lacks the hydroxyethyl or piperazine groups critical for kinase binding in these analogs, suggesting divergent applications .
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds with imidazo[1,2-a]pyridine and pyrrole moieties exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have shown that derivatives of imidazo[1,2-a]pyridine possess anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Activity : The compound has shown potential against several pathogens, including Mycobacterium tuberculosis. In one study, related compounds demonstrated significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM) against M. tuberculosis .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression. The structural similarity to known kinase inhibitors suggests potential interactions with targets such as JAK2 and CDK .
- DNA Intercalation : Some studies suggest that imidazo[1,2-a]pyridine derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Apoptosis Induction : Evidence indicates that these compounds can trigger apoptotic pathways in malignant cells, leading to programmed cell death.
Antitubercular Activity
A notable study focused on the synthesis and evaluation of related benzamide derivatives against Mycobacterium tuberculosis. Among the tested compounds, some exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as anti-tubercular agents .
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example, derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Variability : Modifications on the imidazo[1,2-a]pyridine or pyrrole rings can significantly affect potency and selectivity against specific targets.
- Hydrophobicity and Electronic Effects : The balance between hydrophobic and hydrophilic properties influences cellular uptake and binding affinity to target proteins.
Study 1: Antitubercular Screening
A series of derivatives were synthesized and evaluated for their anti-tubercular activity against M. tuberculosis. Compounds demonstrated varying degrees of efficacy, with select analogues showing promising results for further development .
Study 2: Anticancer Evaluation
In another study focusing on cancer cell lines, several derivatives were screened for cytotoxic effects. Results indicated that specific substitutions enhanced anticancer activity while maintaining low toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
